3-(1-Hydroxyethyl)benzophenone
Overview
Description
3-(1-Hydroxyethyl)benzophenone, also known as this compound, is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ultraviolet Light Resistance and Cosmetic Applications
3-(1-Hydroxyethyl)benzophenone, commonly known as benzophenone-3 (BP-3), is extensively used in personal care products and plastics as a means to resist ultraviolet (UV) light. Its use in skincare products, particularly as a UV filter in sunscreens, is well-documented. BP-3's ability to absorb UV radiation makes it a critical ingredient in protecting human skin from the harmful effects of sun exposure. Studies have highlighted its widespread presence in various cosmetic products and its role in safeguarding against photodegradation of these products (Wanming Cao et al., 2021), (H. Zúñiga-Benítez et al., 2016).
Environmental Concerns and Degradation Studies
BP-3's environmental impact, particularly its presence in aquatic environments and potential endocrine-disrupting effects, has raised concerns. Research has focused on understanding and mitigating its impact on water quality and ecosystems. Various studies have investigated the degradation of BP-3 through methods like chemical oxidation, photocatalytic degradation, and ozonation to address its persistence in the environment. These studies provide insights into effective ways of removing BP-3 from water sources, thereby reducing its ecological footprint (Bin Yang & G. Ying, 2013), (Yangling Guo et al., 2016).
Metabolic and Health Impact Studies
Considerable research has been conducted on the metabolic processing of BP-3 in both human and animal models, focusing on its transformation into various metabolites and their respective health impacts. Studies have examined the estrogenic and anti-androgenic activities of these metabolites, providing insights into the potential health risks associated with BP-3 exposure. This research is crucial for understanding the implications of BP-3 on human health, especially given its widespread use in consumer products (Yoko Watanabe et al., 2015), (A. Wnuk & M. Kajta, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
3-(1-Hydroxyethyl)benzophenone is a photodegradation product of Ibuprofen and Ketoprofen . It is known to interact with the same targets as these parent compounds, primarily the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
The compound acts by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins. This results in decreased inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting the cyclooxygenase enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins .
Pharmacokinetics
As a photodegradation product of ibuprofen and ketoprofen, it is likely to share similar adme (absorption, distribution, metabolism, and excretion) properties with these compounds .
Result of Action
The inhibition of prostaglandin production results in a decrease in inflammation and pain. This makes this compound potentially useful in the treatment of conditions such as arthritis and other inflammatory diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, exposure to light can lead to its formation as a photodegradation product of Ibuprofen and Ketoprofen
Biochemical Analysis
Biochemical Properties
3-(1-Hydroxyethyl)benzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with glutathione S-transferase, an enzyme involved in detoxification processes. This interaction suggests that this compound may influence the detoxification pathways in cells . Additionally, it has been observed to interact with caspase-3, an enzyme crucial for the execution phase of cell apoptosis . These interactions highlight the compound’s potential impact on cellular detoxification and apoptosis mechanisms.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in endosymbiotic dinoflagellates, the compound enhances photosynthetic efficiency and alters cellular carbon and nitrogen contents . This indicates that this compound can modulate metabolic processes and energy production in cells. Furthermore, its impact on gene expression has been linked to changes in amino acid metabolism, particularly in the pathways involving tyrosine, phenylalanine, and tryptophan .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with glutathione S-transferase results in the modulation of detoxification pathways . Additionally, its binding to caspase-3 influences the apoptotic process, potentially leading to programmed cell death . These molecular interactions underscore the compound’s ability to affect cellular functions through enzyme modulation and gene expression changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation products can also exert biological effects . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular growth and metabolic activity . At higher doses, it can induce toxic effects, including oxidative stress and liver hypertrophy . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to aromatic amino acid metabolism. It interacts with enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, leading to changes in the levels of metabolites like benzoate . These interactions suggest that the compound can influence metabolic flux and alter the balance of key metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound has been shown to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, influencing its localization and biological activity. The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and systemic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its biological activity and interactions with other biomolecules .
Properties
IUPAC Name |
[3-(1-hydroxyethyl)phenyl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGLCJZNAGRKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40518230 | |
Record name | [3-(1-Hydroxyethyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40518230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67173-18-6 | |
Record name | [3-(1-Hydroxyethyl)phenyl](phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40518230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-(1-hydroxyethyl)benzophenone formed during ketoprofen photodegradation?
A1: The provided research paper [] identifies this compound as a minor product of ketoprofen photodegradation in a neutral aqueous solution. While the major product is 3-ethylbenzophenone, this specific compound is formed through a pathway involving the generation of a benzylic radical on the ketoprofen molecule. This radical can then react with water, leading to the formation of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.